ethyl 2-amino-4-hydroxythiophene-3-carboxylate
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Overview
Description
ethyl 2-amino-4-hydroxythiophene-3-carboxylate is a chemical compound with the molecular formula C7H9NO3S It is a thiophene derivative, which means it contains a five-membered ring structure with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Mixing: Ethyl acetoacetate and thiourea are mixed in a solvent.
Heating: The mixture is heated under reflux conditions.
Cyclization: The intermediate product undergoes cyclization.
Purification: The final product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-4-hydroxythiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkylated or acylated thiophene derivatives
Scientific Research Applications
ethyl 2-amino-4-hydroxythiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate
Uniqueness
ethyl 2-amino-4-hydroxythiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
16694-23-8 |
---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 2-amino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h3,9H,2,8H2,1H3 |
InChI Key |
MWNFUBNNWKPURP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1O)N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1O)N |
16694-23-8 | |
Synonyms |
2-Amino-4-hydroxy-3-thiophenecarboxylic acid ethyl ester |
Origin of Product |
United States |
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